4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone
Overview
Description
4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, a compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol, has garnered attention in various fields of biological research due to its potential biological activities. This article explores the compound's biological activity, including its genotoxicity, antioxidant properties, and interactions with biological molecules.
Genotoxicity Assessment
Research has identified this compound as part of a class of compounds known as chlorohydroxyfuranones (CHFs), which are recognized as mutagenic disinfection by-products in chlorinated drinking water. Studies have utilized in vitro assays to assess the genotoxic effects of CHFs:
- Micronucleus Assay : Conducted on L5178Y mouse lymphoma cells demonstrated mutagenic potential.
- Unscheduled DNA Synthesis Assay : Performed on primary hepatocytes from Fisher F344 rats indicated significant genotoxic effects (Le Curieux et al., 1999) .
These findings highlight the need for further investigation into the mechanisms underlying the genotoxicity of CHFs.
Antioxidant Properties
The antioxidant capabilities of furanones, including derivatives similar to this compound, have been explored extensively. A study synthesized various 4,5-diaryl-3-hydroxy-2(5H)-furanones and assessed their antioxidant activities:
- DPPH Radical Scavenging : The most potent compound exhibited an IC(50) value of 10.3 µM.
- Superoxide Anion Quenching : Demonstrated an IC(50) value of 0.187 mM.
- Lipid Peroxidation Inhibition : Showed an IC(50) value of 0.129 mM.
The structure-activity relationship analysis indicated that lipophilicity and molecular parameters related to electron distribution significantly influenced antioxidant activity (PubMed, 2002) .
Interaction with Biological Molecules
The interaction between CHFs and biological macromolecules is crucial for understanding their biological activity. Research has focused on how these compounds interact with nucleosides such as adenosine, guanosine, and cytidine:
- Adduct Formation : Specific adducts formed between CHFs and nucleosides have been identified, contributing to the understanding of their genotoxic mechanisms (Munter et al., 1996) .
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Genotoxicity | Mutagenic effects observed in vitro; significant DNA damage reported. |
Antioxidant Activity | Potent DPPH scavenging (IC(50) = 10.3 µM); effective against lipid peroxidation (IC(50) = 0.129 mM). |
Biomolecular Interactions | Formation of adducts with nucleosides indicates potential for DNA damage. |
Case Studies
A notable case study involved assessing the effects of chlorinated phenolic compounds on human red blood cells. Eryptotic changes were observed when erythrocytes were treated with various phenolic compounds, indicating potential cytotoxic effects related to apoptosis pathways (Science.gov, 2023) . This underscores the relevance of studying compounds like this compound in environmental health contexts.
Properties
IUPAC Name |
3-chloro-2-hydroxy-4-(4-methoxyphenoxy)-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-15-6-2-4-7(5-3-6)16-9-8(12)10(13)17-11(9)14/h2-5,10,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJVVFCVKQHUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(OC2=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376915 | |
Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42190-28-3 | |
Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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